molecular formula C21H25BrN2O3S B300949 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide

カタログ番号 B300949
分子量: 465.4 g/mol
InChIキー: JQKRXBYEDFPFMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.

作用機序

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is a potent activator of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in a wide range of physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By activating sGC, this compound 41-2272 increases the production of cGMP, which in turn leads to the physiological effects associated with this compound.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation in various blood vessels, including the pulmonary arteries, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension. It has also been shown to inhibit platelet aggregation, which may be beneficial in the treatment of thrombosis. In addition, this compound 41-2272 has been shown to relax smooth muscle cells in various tissues, including the corpus cavernosum, which makes it a potential therapeutic agent for the treatment of erectile dysfunction.

実験室実験の利点と制限

One of the major advantages of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool compound for studying the role of sGC in various physiological processes. However, one of the limitations of this compound 41-2272 is its relatively short half-life in vivo, which may limit its potential therapeutic applications.

将来の方向性

There are a number of potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272. One area of interest is the development of more potent and selective sGC activators, which may have greater therapeutic potential. Another area of interest is the investigation of the potential use of this compound 41-2272 in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro. Finally, the role of sGC in various physiological processes is still not fully understood, and further research is needed to elucidate the mechanisms underlying the effects of this compound 41-2272 and other sGC activators.

合成法

The synthesis of 2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 3-methylphenylacetic acid. The final product is obtained after purification through column chromatography. The synthesis method has been described in detail in a number of publications, including a patent application filed by Bayer AG.

科学的研究の応用

2-[[(4-bromophenyl)sulfonyl](cyclohexyl)amino]-N-(3-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, including the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound 41-2272 has been used as a tool compound to study the role of sGC in various physiological processes.

特性

分子式

C21H25BrN2O3S

分子量

465.4 g/mol

IUPAC名

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H25BrN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25)

InChIキー

JQKRXBYEDFPFMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

正規SMILES

CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。